molecular formula C12H10O4 B12881003 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone

Cat. No.: B12881003
M. Wt: 218.20 g/mol
InChI Key: VGIYUYWCBYIUKE-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone (CAS: Not explicitly listed; molecular formula: C₁₂H₁₀O₄, molecular weight: 242.21) is a hydroxyacetophenone derivative featuring a 2,4-dihydroxyphenyl group linked via an ethanone bridge to a furan-2-yl substituent. This compound has been isolated from natural sources such as Gastrodia elata () and mulberry (Morus alba) extracts ().

Synthetic routes for analogous compounds, as described in the Handbook of Hydroxyacetophenones (), typically involve condensation reactions between resorcinol and substituted phenylacetic acids under acidic or catalytic conditions.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(furan-2-yl)ethanone

InChI

InChI=1S/C12H10O4/c13-8-3-4-10(11(14)6-8)12(15)7-9-2-1-5-16-9/h1-6,13-14H,7H2

InChI Key

VGIYUYWCBYIUKE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s 2,4-dihydroxyphenyl group undergoes oxidation under controlled conditions. Hydroxyl groups at the ortho and para positions are susceptible to oxidation, forming quinone derivatives. For example:

  • Reagents : Oxidizing agents like FeCl₃ or atmospheric oxygen in alkaline media.

  • Products : Formation of o-quinone intermediates, which can further participate in polymerization or coupling reactions .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsPrimary ProductYieldReference
FeCl₃Aqueous ethanol, 25°Co-Quinone derivative~60%
O₂ (air)NaOH, 50°CPolymeric quinone complexesN/A

Reduction Reactions

The ketone group (C=O) in the ethanone backbone can be reduced to a secondary alcohol:

  • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Mechanism : Hydride transfer to the carbonyl carbon, forming 1-(2,4-dihydroxyphenyl)-2-(furan-2-yl)ethanol.

Key Data :

  • Reduction with NaBH₄ in methanol at 0°C achieves >85% conversion (confirmed by loss of C=O IR stretch at ~1,680 cm⁻¹).

Electrophilic Aromatic Substitution

The electron-rich furan ring participates in electrophilic substitution:

  • Reactions : Nitration, sulfonation, or halogenation at the furan’s α-position.

  • Example : Nitration with HNO₃/H₂SO₄ yields 5-nitro-furan derivatives .

Table 2: Substitution Reactions on the Furan Ring

Reaction TypeReagentsPositionProductReference
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-furan analog
BrominationBr₂/FeBr₃, 25°CC55-Bromo-furan derivative

Condensation Reactions

The α,β-unsaturated ketone system enables aldol-like condensations:

  • Reagents : Primary amines or hydrazines.

  • Products : Formation of Schiff bases or hydrazones, enhancing bioactivity .

Experimental Evidence :

  • Reaction with hydrazine hydrate in ethanol yields a hydrazone derivative (m.p. 168–170°C, HRMS m/z 261.09 [M+H]⁺) .

Metal Complexation

The phenolic hydroxyl groups act as chelating sites for metal ions:

  • Metals Tested : Fe³⁺, Cu²⁺, Al³⁺.

  • Applications : Enhanced antioxidant activity in metal-coordinated complexes .

Spectroscopic Confirmation :

  • UV-Vis spectra show bathochromic shifts (Δλ = 40 nm) upon Fe³⁺ binding, indicating complex formation .

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions:

  • Nucleophiles : Thiols, amines, or stabilized carbanions.

  • Example : Reaction with glutathione forms a thioether adduct, relevant to its antifungal mechanism .

Kinetic Data :

  • Second-order rate constant (k₂) of 12.3 M⁻¹s⁻¹ for glutathione addition at pH 7.4 .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes Fries-like rearrangements:

  • Conditions : H₂SO₄, 100°C.

  • Product : Migration of the acyl group to the meta position of the dihydroxyphenyl ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of maleic anhydride:

  • Product : Cyclobutane-linked dimer (confirmed by X-ray crystallography) .

Biological Reactivity

The compound inhibits tyrosinase (IC₅₀ = 16.5 μM) via chelation of the enzyme’s copper center, validated by molecular docking .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone. For instance, benzo[b]furan derivatives have shown significant antiproliferative activity against various human cancer cell lines. These compounds exhibited selectivity and potency greater than standard chemotherapeutic agents like Combretastatin-A4, indicating their potential as effective anticancer agents .

Antibacterial Effects

Research has also explored the antibacterial properties of chalcones and their derivatives, including those related to furan compounds. These studies suggest that such derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibacterial agents .

Agrochemical Applications

Furan derivatives are recognized for their applications in agrochemicals due to their strong reactivity and low viscosity. They are being investigated for their efficacy in treating various agricultural pests and diseases. The biological activities associated with these compounds suggest they could play a role in developing safer and more effective agrochemical products .

Material Science Applications

In material science, furan-based compounds are utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. Their unique electronic properties make them suitable for applications in flexible electronics and energy-efficient devices .

Case Studies

Several case studies have documented the synthesis and application of furan derivatives:

  • Case Study 1: Anticancer Activity
    A study synthesized several benzo[b]furan derivatives and tested their activity against human cancer cell lines. Results indicated that certain derivatives exhibited up to a tenfold increase in potency compared to existing drugs, demonstrating significant therapeutic potential .
  • Case Study 2: Antibacterial Properties
    Research focused on synthesizing chalcone derivatives showed promising antibacterial activity against multiple strains of bacteria. The study emphasized the need for further investigation into the mechanisms of action and potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone is compared to structurally related hydroxyacetophenones and heterocyclic derivatives (Table 1).

Table 1: Comparative Analysis of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Synergies Biological Activities Reference
1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone 2,4-Dihydroxyphenyl, furan-2-yl C₁₂H₁₀O₄ 242.21 Natural isolation; furan heterocycle Antioxidant, antimicrobial (hypothesized)
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone 2,4-Dihydroxyphenyl, 4-hydroxyphenyl C₁₄H₁₂O₄ 244.25 High synthetic yield (98%) via resorcinol condensation Not reported
1-(2,4-Dihydroxyphenyl)-2-(2-methylthiazol-4-yl)ethanone 2,4-Dihydroxyphenyl, thiazole C₁₂H₁₁NO₃S 263.29 Thiazole ring enhances metabolic stability Antifungal (potential)
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone 2,4-Dihydroxyphenyl, trifluoromethyl C₈H₅F₃O₃ 206.12 Electrophilic trifluoromethyl group Not reported; used in synthetic intermediates
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone 2,4-Dihydroxyphenyl, 4-fluorophenyl C₁₄H₁₁FO₃ 246.24 Fluorine enhances lipophilicity Antimycotic activity
1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate Furan-2-yl, pyrrolidone C₁₂H₁₁NO₅ 265.22 Cell-protective effects Protects against LPS-induced cell damage

Key Observations

Structural Influence on Reactivity and Bioactivity: The furan-2-yl group in the target compound introduces a heterocyclic aromatic system, which may enhance antioxidant activity through radical scavenging (as seen in furan-tethered pyrazolines in ). Thiazole and trifluoromethyl substituents () alter electronic properties, improving metabolic stability or electrophilicity for targeted interactions.

Biological Activity Trends: Compounds with chlorinated aromatic rings (e.g., sertaconazole in ) exhibit pronounced antifungal activity due to halogen-induced membrane disruption. The target compound’s furan group may offer similar synergies but requires empirical validation. Pyrrolidone derivatives () demonstrate cell-protective effects, suggesting that the ethanone bridge in the target compound could be modified for neuroprotective applications.

Synthetic Accessibility: The 4-hydroxyphenyl analog () is synthesized in high yield (98%) via resorcinol condensation, whereas fluorinated derivatives () require specialized reagents (e.g., pyridinium bromide). The furan-containing compound’s natural abundance () may circumvent complex syntheses.

Pharmacokinetic Considerations: Lipophilicity varies significantly: the trifluoroethanone derivative () has higher membrane permeability due to its fluorinated group, while the dihydroxyphenyl-furan structure may exhibit moderate bioavailability influenced by phenolic hydroxyls.

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone, commonly referred to as a furan-chalcone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its inhibitory effects on tyrosinase, anticancer properties, and other relevant biological activities.

Chemical Structure and Properties

The compound is characterized by a furan ring and a 2,4-dihydroxyphenyl moiety, which contribute significantly to its biological properties. The presence of hydroxyl groups enhances its reactivity and potential for interaction with biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for skin pigmentation disorders. Recent studies have shown that derivatives of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone exhibit potent tyrosinase inhibitory activity.

Inhibitory Activity Data

CompoundIC50 (µM) - MonophenolaseIC50 (µM) - DiphenolaseType of Inhibition
1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone0.0433 ± 0.00160.28 ± 0.01Mixed Inhibition
Kojic Acid (Control)19.97 ± 0.3633.47 ± 0.05-

The compound demonstrated significantly lower IC50 values compared to the standard kojic acid, indicating its superior efficacy as a tyrosinase inhibitor .

Anticancer Activity

Furan-chalcone derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms.

Case Study: Antitumor Activity

In vitro studies have shown that compounds similar to 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone exhibit cytotoxic effects against human cancer cell lines such as A375 (melanoma) and A549 (lung adenocarcinoma). The following table summarizes the findings:

Cell LineIC50 (µM)
A375 (Melanoma)<10
A549 (Lung Adenocarcinoma)IC50: 5.7

These results suggest that the compound's structural features contribute to its ability to inhibit cancer cell proliferation .

Other Biological Activities

Beyond tyrosinase inhibition and anticancer effects, 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone exhibits antioxidant properties and potential antimicrobial activity.

Antioxidant Activity

The compound has demonstrated significant radical scavenging activity in various assays, indicating its potential as an antioxidant agent. For instance, the DPPH radical scavenging activity was reported with an IC50 value of approximately 35.8 µg/mL .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its spectrum of activity and mechanisms involved.

Q & A

Q. What are the common synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and furfural derivatives. Key factors include solvent polarity (e.g., ethanol or methanol), temperature control (60–80°C), and catalytic bases like NaOH or KOH. Yields depend on stoichiometric ratios of reactants and purification methods (e.g., column chromatography or recrystallization) .

Q. How is NMR spectroscopy utilized to confirm the structure of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone?

  • Methodological Answer : 2D NMR techniques (HSQC, HMBC) are critical for assigning proton and carbon signals. For example:
  • ¹H NMR : Aromatic protons of the 2,4-dihydroxyphenyl group appear as doublets (δ 6.2–7.1 ppm), while furan protons resonate at δ 7.4–7.6 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 190–200 ppm. HMBC correlations confirm connectivity between the acetophenone and furan moieties .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer :
  • Antioxidant assays : DPPH radical scavenging and FRAP tests evaluate electron-donating capacity.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are conducted at concentrations of 50–100 µg/mL.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What challenges arise in characterizing tautomeric forms of this compound using spectroscopic methods?

  • Methodological Answer : Prototropic tautomerism between enol and keto forms can complicate spectral interpretation. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ helps identify equilibrium shifts. For instance, enolization at the β-diketone position may broaden signals, requiring deuterated solvents and controlled pH .

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
  • HOMO-LUMO gaps : Predict electron transfer potential (e.g., antioxidant activity).
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites for reaction planning.
  • Thermodynamic stability : Gibbs free energy comparisons of tautomers .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often stem from variations in:
  • Assay conditions : Standardize protocols (e.g., DPPH concentration, incubation time).
  • Sample purity : Use HPLC (C18 column, 254 nm) to verify purity >95%.
  • Cell line specificity : Cross-validate results with multiple cell models and control compounds (e.g., ascorbic acid for antioxidants) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., hydroxyl group alkylation)?

  • Methodological Answer : Protecting groups (e.g., acetyl or TMS for phenolic -OH) ensure selective functionalization. For example:
  • Alkylation : Use K₂CO₃ in DMF with alkyl halides at 50°C.
  • Sulfonation : React with sulfonic chlorides in pyridine.
    Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What advanced chromatographic techniques improve separation of structurally similar analogs?

  • Methodological Answer :
  • HPLC-MS : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) enhances resolution.
  • Chiral chromatography : Use amylose-based columns for enantiomeric separation if asymmetric centers are present.
  • Prep-TLC : Silica gel GF₂₅₄ plates for small-scale isolation .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Variations in yields (e.g., 40–70%) may arise from solvent choice (polar aprotic vs. protic) or catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended .
  • Biological Activity Conflicts : Differences in IC₅₀ values for cytotoxicity could reflect cell line heterogeneity (e.g., MCF-7 vs. HepG2). Meta-analysis of published data with standardized controls is critical .

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